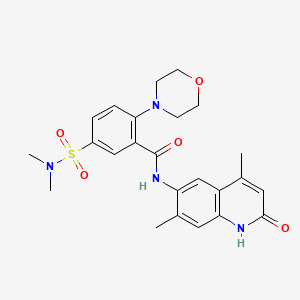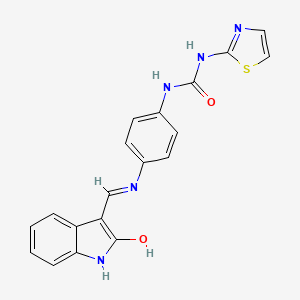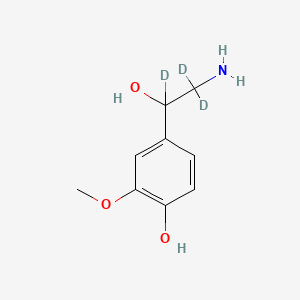
Dulcite-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dulcite-d1, also known as deuterated dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a deuterium-labeled compound, which means that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .
化学反应分析
Types of Reactions
Dulcite-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: More reduced sugar alcohols.
Substitution Products: Various substituted sugar alcohols depending on the reagents used.
科学研究应用
Dulcite-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical procedures to study sugar alcohols.
Biology: Helps in understanding metabolic pathways involving sugar alcohols.
Medicine: Investigated for its role in conditions like cataract formation and hepatosplenomegaly.
Industry: Utilized in the production of deuterium-labeled compounds for research purposes.
作用机制
The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Dulcitol (Galactitol): The non-deuterated form of dulcite-d1.
Sorbitol: Another sugar alcohol with similar properties.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing metabolic pathways and reaction mechanisms is essential. This labeling provides insights that are not possible with non-deuterated compounds .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1 |
InChI 键 |
FBPFZTCFMRRESA-HCKLNUELSA-N |
手性 SMILES |
[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)





![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)


![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)

